molecular formula C8H13ClN2 B2724733 (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride CAS No. 2445749-65-3

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride

Cat. No.: B2724733
CAS No.: 2445749-65-3
M. Wt: 172.66
InChI Key: XNFGBJBKTYKMDD-OQBUZWGDSA-N
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Description

(1R,7S)-4-Azabicyclo[510]octane-8-carbonitrile;hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride can be achieved through several methods. One approach involves the annulation of cyclopentane rings or four-membered rings using readily available starting materials . Flow technology has also been employed to access 1-azabicyclo[1.1.0]butanes, which are structurally related to the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrile group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1R,7S)-4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGBJBKTYKMDD-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC[C@H]2[C@@H]1C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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